(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSMQTJENINYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone has gained attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.4 g/mol. The structure includes an imidazole ring, a thioether moiety, and fluorinated phenyl groups, which contribute to its biological interactions.
Structural Representation
Chemical Structure
Pharmacological Properties
Research indicates that the compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The imidazole derivatives are known for their antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, particularly through the inhibition of specific cancer-related pathways.
The mechanism by which this compound exerts its effects appears to involve modulation of various receptors and enzymes within biological pathways. For instance:
- Receptor Interaction : The imidazole ring may facilitate binding to GABA-A receptors, potentially acting as a positive allosteric modulator (PAM) .
- Enzyme Inhibition : It may inhibit enzymes involved in tumor metabolism or inflammatory pathways, similar to other benzimidazole derivatives which have shown efficacy as IDO1 inhibitors .
Study 1: Antitumor Activity
A study investigated the antitumor properties of imidazole derivatives, including those similar in structure to our compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, suggesting potential for further development as therapeutic agents .
Study 2: Antimicrobial Effects
Another research effort focused on the antimicrobial effects of imidazole derivatives. The compound was tested against several bacterial strains, demonstrating notable inhibition zones comparable to established antibiotics. This suggests a promising avenue for further exploration in infectious disease treatment .
Summary Table of Biological Activities
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether moiety (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Reactions and Conditions:
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 25–40°C yields the corresponding sulfoxide .
-
Sulfone Formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature produces the sulfone derivative.
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | 25–40°C, AcOH | Sulfoxide | |
| Oxidation | mCPBA | 0°C to RT, CH₂Cl₂ | Sulfone |
Reduction of the Ketone Moiety
The ketone group (C=O) can be reduced to a secondary alcohol using hydride-based reagents.
Notable Reductions:
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the ketone to (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanol in anhydrous THF at 0°C .
-
Sodium Borohydride (NaBH₄) : Less reactive but selective for ketone reduction in methanol at 25°C.
| Reagent | Solvent | Temperature | Product (Alcohol) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C | Secondary alcohol | |
| NaBH₄ | MeOH | 25°C | Secondary alcohol |
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the benzyl group participates in NAS with nucleophiles such as amines or thiols.
Example Reaction:
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Fluorobenzyl | Piperidine | DMF, 80°C | Piperidine-substituted derivative |
Functionalization of the Imidazole Ring
The dihydroimidazole ring undergoes alkylation or acylation at the nitrogen atoms.
Reactions Demonstrated:
-
Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ in acetonitrile yields N-methylated derivatives .
-
Acylation : Reaction with benzoyl chloride under basic conditions forms acylated products .
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | CH₃CN, 60°C | N-Methylimidazole | |
| Acylation | PhCOCl, Et₃N | CH₂Cl₂, RT | N-Benzoylimidazole |
Stability Under Acidic/Basic Conditions
The compound shows moderate stability:
-
Acidic Conditions : Degrades in concentrated HCl at elevated temperatures (e.g., 50% decomposition after 6 hours at 60°C).
-
Basic Conditions : Stable in NaOH (1M) at 25°C for 24 hours.
Photochemical Reactivity
Exposure to UV light (254 nm) in methanol induces cleavage of the thioether bond, generating 2-fluorobenzyl mercaptan and a dihydroimidazole fragment.
Comparison with Similar Compounds
The structural and functional attributes of “(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone” are best contextualized against related imidazole derivatives (Table 1). Key distinguishing features include:
Structural Modifications and Physicochemical Properties
- Fluorine Substitution: The 2-fluorobenzylthio group in the target compound contrasts with 3-fluorobenzylthio (: C16H13BrFN2O2S) and 2-chlorobenzylthio (: C10H11ClN2S).
- Aryl Methanone Groups: The o-tolyl group introduces steric hindrance absent in para-substituted analogs like 4-nitrophenyl (: C18H14F3N3O3S) or 3,4,5-trimethoxyphenyl (). Ortho-substitution may reduce rotational freedom, affecting binding pocket interactions .
- Heterocyclic Variations : Derivatives with furyl (), thiophenyl (), or trifluoromethylbenzyl () substituents highlight the tunability of imidazole-based scaffolds for target specificity.
Table 1: Comparative Analysis of Imidazole Derivatives
*Estimated based on analogous structures.
Critical Analysis
Fluorine vs. Chlorine : The target’s 2-fluorobenzylthio group likely offers superior pharmacokinetic properties over chlorine (), as fluorine’s electronegativity and small atomic radius minimize steric clashes while enhancing binding affinity .
Synthetic Scalability : The target’s synthesis mirrors high-yield routes for sulfonylated imidazoles (), suggesting feasibility for scale-up compared to lower-yielding tetra-substituted derivatives ().
Q & A
Q. What established synthetic routes are available for preparing (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation of aldehydes with diamines or multi-component reactions. For example:
- Substituted imidazole synthesis : A general procedure involves heating 1,2-diamines with aldehydes and sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours .
- Thioether formation : The fluorobenzylthio group in the target compound may be introduced via nucleophilic substitution using 2-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Reaction temperature (40–120°C), solvent polarity (DMF vs. ethanol), and catalyst choice (e.g., NaHSO₃) critically affect yield. For instance, elevated temperatures (120°C) in DMF improve cyclization efficiency but may degrade sensitive substituents .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihydroimidazole ring conformation) and confirm substituent positions. Similar imidazole derivatives have been analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsional strain .
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., dihydroimidazole CH₂ groups at δ 3.2–4.0 ppm) and fluorine coupling patterns (e.g., 2-fluorobenzyl J₃,4 ~ 8 Hz).
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~383.12 Da).
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrophilic/nucleophilic sites for reactivity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the formation of the dihydroimidazole core?
Methodological Answer:
- Catalyst screening : Transition metals (e.g., CuI) may promote selective cyclization. For example, CuI-catalyzed reactions of 1,2-diamines with α-ketoesters yield 4,5-dihydroimidazoles with >80% regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor imine intermediate stabilization, while protic solvents (e.g., ethanol) may reduce side reactions.
- Temperature gradients : Stepwise heating (e.g., 40°C → 120°C) minimizes decomposition of the fluorobenzylthio group while ensuring complete cyclization .
Q. What mechanistic insights explain contradictory data in substitution reactions at the imidazole sulfur atom?
Methodological Answer:
- Nucleophilicity vs. steric effects : The 2-fluorobenzylthio group’s reactivity depends on the balance between electron-withdrawing fluorine (reducing nucleophilicity) and steric hindrance from the ortho-fluorine. Competing pathways (e.g., SN2 vs. radical mechanisms) may explain variability in substitution yields .
- Cross-validation : Use isotopic labeling (e.g., ³⁵S) to track sulfur participation and LC-MS to detect intermediate thiolate species.
Q. How can researchers evaluate the biological activity of this compound, and what contradictions might arise in pharmacological assays?
Methodological Answer:
- In vitro screening :
- Enzyme inhibition : Test against targets like histamine H₃ or serotonin receptors (IC₅₀ determination via fluorescence polarization assays) .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity.
- Data contradictions : Variability in IC₅₀ values may arise from assay conditions (e.g., pH-sensitive fluorobenzylthio stability) or protein binding artifacts. Validate results using orthogonal methods (e.g., SPR vs. ELISA) .
Q. What role do substituents (e.g., o-tolyl, fluorobenzylthio) play in modulating the compound’s reactivity and stability?
Methodological Answer:
- Steric effects : The o-tolyl group introduces torsional strain, potentially destabilizing the imidazole ring. Compare with meta-substituted analogs via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Electronic effects : Fluorine’s inductive effect increases sulfur’s electrophilicity, enhancing susceptibility to nucleophilic attack. Substituent contributions can be quantified via Hammett σₚ constants (e.g., σₚ = 0.06 for o-tolyl vs. 0.78 for p-NO₂) .
Q. How can researchers resolve discrepancies in spectroscopic data for dihydroimidazole derivatives?
Methodological Answer:
- Dynamic NMR : Detect rotational barriers in the dihydroimidazole ring (e.g., coalescence temperature analysis for CH₂ protons).
- Cross-validation : Compare experimental ¹³C NMR shifts with computed (GIAO-DFT) values to identify misassignments .
- Crystallographic validation : Use single-crystal XRD to resolve ambiguities in substituent orientation (e.g., fluorobenzylthio vs. thiophene analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
